molecular formula C11H9N B3031410 4-Ethenylisoquinoline CAS No. 31601-81-7

4-Ethenylisoquinoline

Cat. No. B3031410
CAS RN: 31601-81-7
M. Wt: 155.2 g/mol
InChI Key: YVLCAGWATYOREA-UHFFFAOYSA-N
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Description

4-Ethenylisoquinoline is a chemical compound with the molecular formula C11H9N . It is a liquid substance and is also known by its CAS number 31601-81-7 .


Physical And Chemical Properties Analysis

4-Ethenylisoquinoline has a density of 1.1±0.1 g/cm3, a boiling point of 298.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.6±3.0 kJ/mol and a flash point of 129.1±12.4 °C . The compound has a molar refractivity of 49.2±0.4 cm3, a polar surface area of 13 Å2, and a molar volume of 134.8±5.0 cm3 .

Future Directions

While specific future directions for 4-Ethenylisoquinoline are not mentioned in the available literature, research in the field of isoquinoline derivatives is ongoing. These compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the development of novel isoquinoline analogs with potent biological activity is a promising area of future research .

Mechanism of Action

properties

IUPAC Name

4-ethenylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLCAGWATYOREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624797
Record name 4-Ethenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethenylisoquinoline

CAS RN

31601-81-7
Record name 4-Ethenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromoisoquinoline (10 g, 0.048 mol), Pd(OAc)2 (1.07 g, 0.0048 mol), (o-tol)3P (2.95 g, 0.0096 mol), Et3N (13.06 mL, 0.096 mol) and a saturated soln. of ethylene in MeCN (100 mL) were placed in a seal reaction apparatus and heated to 100° C. for 2 days. Solvent was removed in vacuo and EtOAc was added. Washed the organic layer with H2O (2×), sat. NaHCO3 (2×), and brine. The organic solution was dried over MgSO4 and the solvent was removed in vacuo. A brown oil (7.0 g) was obtained and chromatographed using SiO2, DCM/1% MeOH to DCM/2%MeOH giving a yellow oil (5.57 g, 75% yield). MS APCI (156), [M+H]+; anal. calcd. for C11H9N1.0.07H2O, MWC=156.46, C, 84.44%; H, 5.89%; N, 8.95%. found C, 84.48%; H, 5.84%; N, 8.66%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(o-tol)3P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13.06 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1.07 g
Type
catalyst
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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